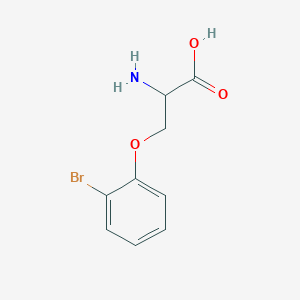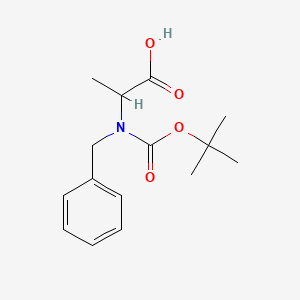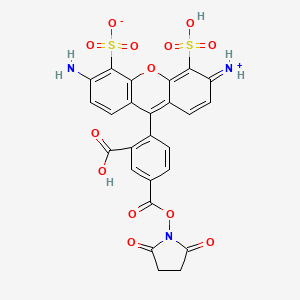![molecular formula C40H75N3O14 B12304024 tert-butyl 1-{N-[15-(tert-butoxy)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido}-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B12304024.png)
tert-butyl 1-{N-[15-(tert-butoxy)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido}-3,6,9,12-tetraoxapentadecan-15-oate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is a PEG-based linker compound used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound contains two t-butyl protected carboxyl groups and desthiobiotin, a modified form of biotin that binds to avidin, streptavidin, and other biotin-binding protein-based affinity columns . It is recognized by anti-biotin antibodies and can be deprotected under acidic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) involves the conjugation of desthiobiotin with PEG4 and t-butyl ester groups. The t-butyl protected carboxyl groups are introduced to enhance the stability of the compound during the synthesis process. The reaction typically involves the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl groups for coupling with the PEG4 linker .
Industrial Production Methods
Industrial production of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in reagent grade for research purposes, with options for GMP-grade production upon request .
Analyse Chemischer Reaktionen
Types of Reactions
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) primarily undergoes deprotection reactions under acidic conditions to remove the t-butyl protecting groups. This deprotection exposes the carboxyl groups, making them available for further conjugation reactions .
Common Reagents and Conditions
Deprotection Reagents: Trifluoroacetic acid (TFA) is commonly used to deprotect the t-butyl groups.
Coupling Reagents: DCC and NHS are used for activating carboxyl groups for coupling reactions.
Major Products Formed
The major product formed from the deprotection reaction is N-Desthiobiotin-N-bis(PEG4) with exposed carboxyl groups, which can then be used for further conjugation in the synthesis of PROTACs .
Wissenschaftliche Forschungsanwendungen
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) has a wide range of applications in scientific research:
Wirkmechanismus
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The compound contains two different ligands connected by a PEG linker; one ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This dual binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Desthiobiotin-N-bis(PEG4): Similar to N-Desthiobiotin-N-bis(PEG4-t-butyl ester) but without the t-butyl protecting groups.
Biotin-PEG4-t-butyl ester: Contains biotin instead of desthiobiotin and serves similar functions in bio-conjugation and affinity purification.
Uniqueness
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is unique due to its combination of desthiobiotin and t-butyl protected carboxyl groups, which provide enhanced stability and versatility in various chemical and biological applications .
Eigenschaften
Molekularformel |
C40H75N3O14 |
|---|---|
Molekulargewicht |
822.0 g/mol |
IUPAC-Name |
tert-butyl 3-[2-[2-[2-[2-[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C40H75N3O14/c1-33-34(42-38(47)41-33)11-9-8-10-12-35(44)43(15-19-50-23-27-54-31-29-52-25-21-48-17-13-36(45)56-39(2,3)4)16-20-51-24-28-55-32-30-53-26-22-49-18-14-37(46)57-40(5,6)7/h33-34H,8-32H2,1-7H3,(H2,41,42,47) |
InChI-Schlüssel |
PUELEIRDQBMWBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7,9,10-Triacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B12303943.png)
![3-Methyl-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]formamido}pentanoic acid](/img/structure/B12303947.png)

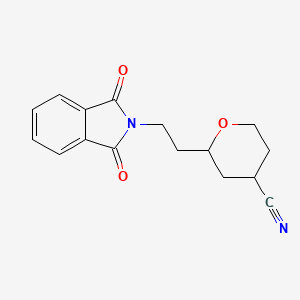
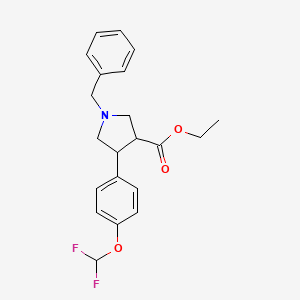

![10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one](/img/structure/B12303975.png)
![disodium;3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynyl-4,5-dihydropurin-3-yl]propyl phosphate](/img/structure/B12303977.png)
![tert-butylN-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate](/img/structure/B12303978.png)
![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12303979.png)
